molecular formula C4HF7O3 B15278119 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid CAS No. 13140-29-9

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid

Cat. No.: B15278119
CAS No.: 13140-29-9
M. Wt: 230.04 g/mol
InChI Key: JFIQYUFQLKYFPJ-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C4HF7O3. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is part of the class of polyfluoroalkyl and perfluoroalkyl substances (PFASs), which are widely used in various industrial applications due to their chemical inertness and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid typically involves the fluorination of appropriate precursor compounds. One common method includes the reaction of trifluoromethoxypropanoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of the reagents and the potential for the release of toxic gases .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s high electronegativity and resistance to metabolic breakdown contribute to its persistence in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This structure imparts distinct chemical properties, such as high thermal stability, resistance to degradation, and unique reactivity patterns compared to other similar compounds .

Properties

CAS No.

13140-29-9

Molecular Formula

C4HF7O3

Molecular Weight

230.04 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C4HF7O3/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H,12,13)

InChI Key

JFIQYUFQLKYFPJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)O

Origin of Product

United States

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